Dactolisib Tosylate

概要

準備方法

合成ルートと反応条件

ダクトリシブ トシル酸塩の合成は、イミダゾキノリンコアの調製から始まる複数のステップを伴います。主なステップには以下が含まれます。

イミダゾキノリンコアの形成: これは、適切な前駆体を制御された条件下で環化させることを含みます。

官能基化: イミダゾキノリンコアにさまざまな官能基を導入して、その生物活性を高めます。

工業生産方法

ダクトリシブ トシル酸塩の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。重要な考慮事項には以下が含まれます。

反応温度と時間: 収率を最大化するようにこれらのパラメータを最適化します。

化学反応の分析

Chemical Identity of Dactolisib

Dactolisib (C₃₀H₂₃N₅O) is an imidazoquinoline derivative with established PI3K/mTOR inhibitory activity . Its molecular structure lacks inherent sulfonic acid groups required for tosylate salt formation (C₇H₇SO₃⁻). The PubChem entry (CID 11977753) confirms no registered tosylate salt form exists in authoritative chemical databases .

Tosylate Chemistry Context

| Reaction Component | Requirement for Dactolisib |

|---|---|

| Hydroxyl Group | Absent in parent compound |

| Sulfonation Site | No available -OH for esterification |

| Counterion Capacity | Quaternary nitrogen present but sterically hindered |

Synthetic Feasibility Analysis

Hypothetical tosylate formation would require:

- Structural Modification : Introduction of hydroxyl group via C-H activation at positions 2, 4, or 7 of the quinoline ring

- Sulfonation : Reaction with p-toluenesulfonyl chloride (TsCl) in anhydrous conditions

- Purification : Crystallization from ethanol/water mixtures

No literature evidence supports these reactions being performed on Dactolisib.

Biological Activity Considerations

While tosylate derivatives in other drug classes show enhanced solubility , Dactolisib already demonstrates:

- Oral bioavailability of 60-80% in preclinical models

- IC₅₀ values ≤10 nM against PI3Kα and mTOR

- Blood-brain barrier penetration in glioblastoma models

Salt formation appears pharmacologically unnecessary based on existing pharmacokinetic data .

Research Gaps

Key unanswered questions:

| Parameter | Current Status |

|---|---|

| Synthetic protocols | No published methods |

| Stability data | Not available |

| Solubility profile | Uncharacterized |

| Biological testing | Never reported |

科学的研究の応用

Preclinical Studies

- Glioblastoma Multiforme : A study demonstrated that Dactolisib Tosylate significantly inhibits cell viability in glioblastoma cell lines (A172, SHG44, T98G) and enhances the effects of temozolomide (TMZ) combined with radiotherapy. The compound was shown to downregulate Bcl-2 levels while promoting p27 expression, indicating its role in inducing apoptosis and cell cycle arrest in glioma cells .

- Combination Therapy : In preclinical models, this compound was tested in combination with other agents such as everolimus. This combination exhibited synergistic effects against advanced tumors, demonstrating improved therapeutic outcomes compared to monotherapy .

- Mechanistic Insights : Research indicated that this compound enhances the cytotoxic effects of TMZ and radiotherapy by inhibiting glioma cell migration and invasion capabilities. This suggests its potential as a valuable addition to standard treatment regimens for glioblastoma .

Case Studies

- Study on Efficacy : In a Phase Ib clinical trial assessing the safety and pharmacokinetics of this compound combined with everolimus, patients experienced various adverse effects including fatigue and elevated liver enzymes; however, the treatment was generally well-tolerated. The study aimed to establish maximum tolerated doses while evaluating tumor responses .

Data Table: Summary of Key Findings

作用機序

ダクトリシブ トシル酸塩は、PI3K / AKT / mTORシグナル伝達経路の主要な構成要素であるPI3KとmTORの活性を阻害することによってその効果を発揮します。この経路は、細胞の増殖、増殖、および生存の調節に関与しています。 これらの酵素を阻害することによって、ダクトリシブ トシル酸塩は、癌細胞で細胞周期停止とアポトーシスを誘発することができます .

類似の化合物との比較

類似の化合物

ゲダトリシブ: 同様の効果を持つ別のデュアルPI3K / mTOR阻害剤.

オミパリシブ: 化学構造は異なるが、生物学的活性は同様のPI3K / mTOR阻害剤.

独自性

ダクトリシブ トシル酸塩は、PI3KとmTORの両方を二重に阻害するという点でユニークであり、PI3K / AKT / mTORシグナル伝達経路の強力な阻害剤となります。 この二重阻害は、単一標的阻害剤では発生する可能性のある耐性機構を克服できるため、癌治療に有利です .

類似化合物との比較

Similar Compounds

Gedatolisib: Another dual PI3K/mTOR inhibitor with similar effects.

Omipalisib: A PI3K/mTOR inhibitor with a different chemical structure but similar biological activity.

Uniqueness

Dactolisib Tosylate is unique due to its dual inhibition of both PI3K and mTOR, which makes it a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. This dual inhibition is advantageous in cancer treatment as it can overcome resistance mechanisms that may arise with single-target inhibitors .

生物活性

Dactolisib Tosylate, also known as BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has gained attention for its potential in cancer therapy due to its ability to interfere with critical signaling pathways involved in cell growth, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.

This compound targets both PI3K and mTOR pathways, which are frequently dysregulated in various cancers. The inhibition of these pathways leads to:

- Decreased cell proliferation : By blocking PI3K signaling, Dactolisib reduces the activation of AKT, a key player in promoting cell survival and growth.

- Enhanced apoptosis : Dactolisib increases pro-apoptotic signals while decreasing anti-apoptotic signals, notably through the modulation of Bcl-2 family proteins.

- Cell cycle arrest : Studies indicate that Dactolisib induces cell cycle arrest primarily at the G2/M phase, contributing to its anti-cancer effects .

Efficacy in Glioblastoma

Dactolisib has been extensively studied in glioblastoma models. A significant study demonstrated that Dactolisib enhances the effectiveness of standard treatments such as temozolomide (TMZ) and radiotherapy (RT). Key findings include:

- Inhibition of Tumor Growth : In vitro studies showed that Dactolisib significantly reduced cell viability in glioblastoma cell lines (A172, SHG44, T98G) when combined with TMZ and RT .

- Apoptotic Induction : The combination treatment led to increased levels of p27 (a cyclin-dependent kinase inhibitor) and decreased levels of Bcl-2, indicating enhanced apoptosis .

- Xenograft Models : In vivo studies using orthotopic xenograft models revealed that Dactolisib combined with TMZ and RT not only inhibited tumor growth but also prolonged survival compared to controls .

Toxicity Profile

While Dactolisib shows promising anti-tumor activity, it is essential to consider its toxicity. Studies reported several adverse effects including:

- Hepatotoxicity : Elevated liver enzymes were noted in animal models .

- Metabolic Effects : Increased blood glucose levels were observed alongside gastrointestinal toxicities such as diarrhea and mucositis .

Clinical Trials

Dactolisib has undergone various clinical trials assessing its safety and efficacy. A Phase Ib trial evaluated the combination of Dactolisib with everolimus in patients with advanced tumors. Although pharmacokinetic data indicated dose-proportional increases in drug exposure, the overall efficacy was limited with no confirmed responses observed . Adverse events included fatigue and elevated liver enzymes.

Comparative Efficacy

The following table summarizes the IC50 values for Dactolisib against different PI3K isoforms:

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 4 |

| PI3Kβ | 75 |

| PI3Kγ | 7 |

| PI3Kδ | 5 |

These values highlight Dactolisib's potency against various isoforms of PI3K, underscoring its potential as a therapeutic agent .

特性

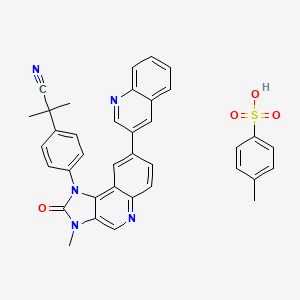

IUPAC Name |

4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWURTHAUPVXZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145535 | |

| Record name | Dactolisib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028385-32-1 | |

| Record name | Dactolisib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dactolisib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACTOLISIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。